4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid
Overview
Description
4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C10H13NO5 It is characterized by the presence of a nitro group, a hydroxyethyl group, and a methylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid typically involves a multi-step process:
Nitration: The starting material, 4-aminobenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Alkylation: The nitro-substituted benzoic acid is then subjected to alkylation with 2-chloroethanol in the presence of a base such as potassium carbonate to introduce the hydroxyethyl group.
Methylation: Finally, the compound is methylated using methyl iodide and a base like sodium hydride to attach the methylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Substitution: Various halides or other electrophiles, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-[(2-Hydroxyethyl)(methyl)amino]-3-aminobenzoic acid.
Esterification: Esters of this compound.
Substitution: Derivatives with different functional groups replacing the hydroxyethyl group.
Scientific Research Applications
4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl and methylamino groups can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-[(2-Hydroxyethyl)(methyl)amino]-2-nitrobenzoic acid: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.
4-[(2-Hydroxyethyl)(methyl)amino]-3-chlorobenzoic acid: Contains a chlorine atom instead of a nitro group, resulting in different chemical and biological properties.
Uniqueness
4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group, in particular, allows for various chemical transformations that are not possible with similar compounds lacking this group.
Properties
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-11(4-5-13)8-3-2-7(10(14)15)6-9(8)12(16)17/h2-3,6,13H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUMAQVTZREWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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